Benzyl R-(+)-Tolterodine
Description
Properties
CAS No. |
848768-06-9 |
|---|---|
Molecular Formula |
C29H37NO |
Molecular Weight |
415.621 |
IUPAC Name |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1 |
InChI Key |
DKVFUIQWDZMTOU-HHHXNRCGSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3 |
Synonyms |
(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine |
Origin of Product |
United States |
Advanced Chemical Synthesis Methodologies for Benzyl R + Tolterodine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves the conceptual deconstruction of a target molecule into a series of simpler precursors. For the core structure of Benzyl (B1604629) R-(+)-Tolterodine, the analysis reveals several strategic disconnections.
The primary disconnection is at the carbon-nitrogen (C-N) bond of the diisopropylamine (B44863) group. This simplifies the target to a chiral 3,3-diarylpropyl precursor containing a suitable leaving group or a functional group that can be converted into an amine, such as a hydroxyl or carbonyl group.
A second, more critical disconnection is made at the chiral center, breaking one of the carbon-carbon (C-C) bonds connecting the stereocenter to one of the aryl rings. This leads to two main synthetic strategies:
Construction of the C(aryl)-C(chiral) bond: This approach often involves the conjugate addition of an aryl nucleophile to a β-aryl-α,β-unsaturated carbonyl compound or its equivalent.
Formation of the C(alkyl)-C(chiral) bond: This strategy might involve the alkylation of a diarylmethyl species.
An alternative retrosynthetic pathway involves the rearrangement of a benzyl phenolic ether, which can be utilized to produce the biphenyl (B1667301) methane (B114726) framework in good yields. researchgate.net For instance, a Friedel-Crafts alkylation represents a key bond-forming step in some synthetic routes. researchgate.net These disconnections pave the way for the development of various enantioselective approaches to control the stereochemistry of the target molecule.
Enantioselective Synthetic Approaches
The central challenge in synthesizing Benzyl R-(+)-Tolterodine lies in the enantioselective construction of its single stereocenter. Various powerful asymmetric methodologies have been developed to achieve this with high levels of stereocontrol. These can be broadly categorized into asymmetric catalysis and chiral auxiliary-mediated strategies.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is highly efficient and is one of the most powerful tools in modern organic synthesis. nih.gov
One of the most successful strategies for establishing the chiral center in the (R)-Tolterodine core is the rhodium-catalyzed asymmetric 1,4-conjugate addition of arylboronic acids to α,β-unsaturated systems. nih.govnih.gov This reaction creates the key C-C bond at the chiral center with high enantioselectivity.
In a notable example, the reaction of arylboronic acids with coumarins, catalyzed by a rhodium complex generated from Rh(acac)(C2H4)2 and a chiral phosphine (B1218219) ligand like (R)-Segphos, produces (R)-4-arylchroman-2-ones with over 99% enantiomeric excess (ee). nih.gov These intermediates are then readily converted to the (R)-Tolterodine core. Similarly, 3-arylpropenoates can be used as substrates for this transformation. researchgate.netdocumentsdelivered.com The choice of the chiral phosphine ligand is crucial for achieving high levels of asymmetric induction.
| Catalyst System | Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Rh(acac)(C2H4)2 | (R)-Segphos | Coumarins | >99% | nih.gov |
| Rh(I) complex | Deoxycholic-based binaphthyl phosphite | Ethyl 3-arylpropenoate | 96% | nih.gov |
Iridium-catalyzed asymmetric hydrogenation has emerged as a highly efficient alternative for synthesizing chiral 3,3-diarylpropylamines. nih.govnih.govchimia.ch This method involves the enantioselective reduction of a prochiral 3,3-diarylallyl amine derivative.
A novel approach utilizes a diastereoselective synthesis of 3,3-diarylallyl phthalimides, which then undergo hydrogenation with an iridium catalyst. nih.gov Using an Ir-UbaPHOX catalyst system, the corresponding 3,3-diarylpropyl amines are obtained with exceptionally high enantioselectivity, ranging from 98% to 99% ee. nih.gov This strategy provides access to the (R)-Tolterodine precursor with one of the highest selectivities reported to date and avoids some of the limitations seen with rhodium catalysts, particularly with ortho-substituted aryl groups. nih.gov
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ir–(R,R)-UbaPHOX | 3,3-diarylallyl phthalimide | (R)-3,3-diarylpropyl amine | 98-99% | nih.gov |
Chiral Lewis acid catalysis is a powerful strategy for controlling stereochemistry in a wide range of chemical reactions, including Diels-Alder, aldol (B89426), and Friedel-Crafts reactions. 140.122.64scielo.br The principle involves the coordination of a chiral Lewis acid to a substrate, typically at a carbonyl or other Lewis basic site. This coordination activates the substrate for nucleophilic attack and creates a chiral environment that shields one face of the molecule, directing the incoming nucleophile to the other face. scielo.br
While a widely used strategy, specific applications of chiral Lewis acid catalysis for the direct synthesis of the this compound backbone are not extensively detailed in peer-reviewed literature. However, one could envision its application in a key bond-forming step. For example, a chiral Lewis acid could be used to catalyze the asymmetric Friedel-Crafts alkylation of the cresol (B1669610) ring with a cinnamyl-type electrophile or to control a conjugate addition reaction. The design of the catalyst, featuring a chiral ligand complexed to a metal salt (e.g., La(OTf)3, Cu(II), Mg(II)), would be critical for achieving high enantioselectivity. 140.122.64scispace.com
An alternative to asymmetric catalysis is the use of chiral auxiliaries. In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), forming a diastereomeric intermediate. wikipedia.org A subsequent reaction proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
This strategy has been successfully applied to the synthesis of (R)-Tolterodine. nih.gov Common auxiliaries include Evans' oxazolidinones and pseudoephedrine. williams.edunih.gov A plausible synthetic route could involve acylating a chiral oxazolidinone, such as (R)-4-benzyl-2-oxazolidinone, with a propionyl group. williams.edu The resulting imide can be enolized and then subjected to a diastereoselective conjugate addition with a suitable electrophile representing the diarylmethyl moiety. The bulky group on the auxiliary effectively blocks one face of the enolate, directing the reaction. Subsequent hydrolytic or reductive cleavage of the amide bond removes the auxiliary, furnishing the desired chiral carboxylic acid or alcohol, which can then be converted to the final amine product. williams.edu
| Chiral Auxiliary | Typical Application | Key Feature |
| Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions, conjugate additions | Forms a rigid chelated enolate, providing excellent facial shielding. williams.edu |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acid derivatives | The auxiliary is easily attached to form an amide and can be removed under various conditions. nih.gov |
| Camphorsultam | Asymmetric Diels-Alder, alkylation, and aldol reactions | Highly crystalline derivatives often facilitate purification by recrystallization. |
| tert-Butanesulfinamide | Synthesis of chiral amines | Reacts with aldehydes/ketones to form sulfinimines, which undergo diastereoselective reduction or addition. |
Asymmetric Conjugate Addition Reactions
Asymmetric conjugate addition is a powerful strategy for stereoselectively forming the crucial carbon-carbon bond that establishes the chiral center in the tolterodine (B1663597) framework. proquest.combeilstein-journals.org Various catalytic systems have been developed to achieve high enantioselectivity in this key step.
Rhodium-catalyzed reactions have shown significant success. One approach involves the enantioselective conjugate addition of phenylboronic acid to an ethyl 3-arylpropenoate. nih.gov This reaction, when promoted by a rhodium(I) complex with a chiral ligand derived from deoxycholic acid-based binaphthyl phosphite, yields the desired product with high enantiomeric excess (ee), reaching up to 96% ee. nih.gov
Copper-catalyzed systems offer another efficient route. A highly enantioselective method has been developed utilizing a CuH-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile. nih.govresearchgate.net This key step proceeds with high efficiency and stereoselectivity, avoiding the need for extensive protection-deprotection sequences. nih.gov
The use of chiral auxiliaries represents a substrate-controlled method for asymmetric conjugate addition. Oxadiazinones, for instance, can be employed as chiral scaffolds. proquest.com In one study, an N4-p-methoxybenzyl substituted oxadiazinone was acylated with trans-cinnamic acid. The subsequent conjugate addition was performed using a Normant reagent, which is a mixture of a Grignard reagent (methylmagnesium bromide) and a copper(I) bromide-dimethylsulfide complex. proquest.com However, the diastereoselectivity achieved with this specific auxiliary was modest, not exceeding a 3:1 ratio, which contrasts with the high stereoselectivities (95:5) observed in asymmetric aldol reactions using similar Ephedra-based oxadiazinones. proquest.com This suggests that the conformational dynamics of the oxadiazinone ring system significantly influence the diastereoselectivity of the conjugate addition. proquest.com
Table 1: Comparison of Asymmetric Conjugate Addition Methods
| Catalytic System | Nucleophile/Reagent | Substrate | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Rh(I) / Chiral Phosphite | Phenylboronic Acid | Ethyl 3-arylpropenoate | 96% | nih.gov |
| CuH / Chiral Ligand | PMHS (reductant) | β,β-diaryl-substituted unsaturated nitrile | High (unspecified) | nih.govresearchgate.net |
| Copper-Grignard (Normant) | Methylmagnesium bromide | Cinnamic acid derivative on oxadiazinone | Diastereomeric Ratio ≤ 3:1 | proquest.com |
Stereoselective Rearrangement Reactions (e.g., O-to-C Rearrangement)
Stereoselective rearrangement reactions provide an alternative pathway to construct the core structure of tolterodine precursors. A notable example is the Lewis-acid-catalyzed phenolic ether 'O to C' rearrangement. This type of reaction can be utilized in the synthesis of 4-aryldihydrocoumarins, which are valuable intermediates that can be further elaborated to form the tolterodine skeleton. acs.org The control of stereochemistry during such rearrangements is critical and often dictated by the catalyst and reaction conditions. Another advanced, though less common, approach involves antibody-catalyzed reactions, such as the Oxy-Cope rearrangement, which can exhibit remarkable stereoselectivity. acs.org
Diastereoselective Synthesis Routes
Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. In the context of this compound, this can be achieved by employing chiral starting materials or auxiliaries that direct the stereochemical outcome of subsequent reactions. For instance, the synthesis of highly functionalized zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol demonstrates a powerful diastereoselective strategy. nih.gov The key step in this approach is an intramolecular Corey–Chaykovsky ring-closing reaction that can generate two or three new stereogenic centers with high diastereoselectivity. nih.gov Such intermediates can then be transformed into polysubstituted piperidines, a core structural motif related to the amino-alcohol portion of tolterodine. nih.gov
Chiral Resolution Techniques for Enantiomeric Enrichment
When a synthesis produces a racemic or enantiomerically-mixed product, chiral resolution is necessary to isolate the desired R-(+)-enantiomer. wikipedia.org
Kinetic Resolution: This technique involves the differential reaction of enantiomers with a chiral catalyst or reagent. For example, a gram-scale kinetic resolution of a racemic chroman-2-one, a key intermediate, can be achieved through asymmetric hydrogenation. chinesechemsoc.org Using a specific chiral catalyst, one enantiomer is hydrogenated much faster than the other. This process can provide the unreacted (R)-chroman-2-one with high enantiomeric purity (e.g., 91% ee), which serves as a crucial precursor for the synthesis of (R)-tolterodine. chinesechemsoc.org
Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a direct and rapid method for separating enantiomers. researchgate.net A validated isocratic chiral HPLC method has been developed for the enantiomeric separation of tolterodine. This method utilizes a Chiralcel OD-H column with a mobile phase consisting of n-hexane and isopropyl alcohol, capable of detecting the S-isomer impurity down to very low levels. researchgate.net
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer is liberated from the salt. wikipedia.org
Table 2: Chiral Resolution Techniques for Tolterodine Intermediates
| Technique | Principle | Example Application | Outcome | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Asymmetric Hydrogenation | Racemic 4-substituted chroman-2-one | Recovery of (R)-intermediate with 91% ee | chinesechemsoc.org |
| Chiral HPLC | Differential interaction with Chiral Stationary Phase | Separation of R- and S-tolterodine | Analytical and preparative separation | researchgate.net |
| Diastereomeric Salt Formation | Fractional Crystallization | Racemic amine + chiral acid (e.g., tartaric acid) | Isolation of diastereomerically pure salt | wikipedia.org |
Protective Group Chemistry: Application and Removal of the Benzyl Moiety
The benzyl group (Bn) is a widely used protecting group for the phenolic hydroxyl group in the synthesis of tolterodine due to its stability under various reaction conditions. nih.gov
Application (Protection): The benzyl group is typically introduced via a Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a base, such as potassium carbonate or sodium hydride, followed by an SN2 reaction with benzyl bromide (BnBr) or benzyl chloride. nih.govorgsyn.orgcommonorganicchemistry.com
Removal (Deprotection): The most common method for removing the benzyl group is catalytic hydrogenolysis. commonorganicchemistry.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol (B129727) or ethanol (B145695). commonorganicchemistry.com This method is highly efficient and clean, yielding the deprotected phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.org Alternative methods for benzyl ether cleavage include using strong acids or oxidation. organic-chemistry.org For substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group, oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common strategy. nih.govgoogle.com
Process Chemistry Considerations and Scale-Up Methodologies
Translating a laboratory synthesis to large-scale commercial production requires careful consideration of safety, cost-effectiveness, consistency, and impurity control. acs.orggd3services.commt.com The main goal of chemical process development is to establish a robust manufacturing process for the active pharmaceutical ingredient (API). gd3services.comnih.gov
For tolterodine tartrate, developing an improved, scalable, and impurity-free process is a key objective. acs.org Process chemistry focuses on optimizing each step of the synthesis to be safe and efficient on a large scale. This includes minimizing the use of hazardous reagents, developing effective work-up and isolation procedures to ensure high purity, and designing a process that is economically viable. nih.govprinceton-acs.org A critical aspect is the control of impurities, which requires a deep understanding of their origin, fate, and how they are purged during the manufacturing process. nih.gov
The optimization of reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring process robustness. researchgate.net This involves systematically studying various parameters.
For a given transformation, key parameters to optimize include:
Solvent: The choice of solvent can significantly impact reaction rate and selectivity. For example, in some iodination reactions, dichloromethane (B109758) was found to be the optimal solvent. researchgate.net
Temperature: Reaction temperature affects both the rate and the formation of byproducts.
Reagents and Catalysts: The stoichiometry of reagents and the loading of catalysts are optimized to ensure complete conversion while minimizing cost and waste.
Additives/Bases: The presence and concentration of additives, such as a base, can be critical. In one study on the oxidation of N-arylsulfonyl(benzyl)amines, the use of pyridine (B92270) as a base was found to be essential for the success of the reaction. researchgate.net
Reaction Time: Optimizing the reaction time ensures the reaction goes to completion without allowing for the degradation of the product or the formation of further impurities. researchgate.net
Table 3: Example of Reaction Parameter Optimization
| Entry | Parameter Varied | Condition | Result | Reference |
|---|---|---|---|---|
| 1 | Solvent | MeCN | No product formation | researchgate.net |
| 2 | Solvent | H₂O | Trace product | researchgate.net |
| 3 | Additive | Pyridine (2 equiv) in MeCN | 90% yield | researchgate.net |
| 4 | Reaction Time | 1 hour (with Pyridine) | 96% yield | researchgate.net |
Implementation of Green Chemistry Principles in Synthetic Design
Solvent choice is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a chemical reaction and contribute significantly to the process mass intensity (PMI) and environmental impact. unibo.it In synthetic routes leading to Tolterodine and its derivatives, a variety of solvents are employed, including acetone, methanol, ethanol, toluene, and dichloromethane. smolecule.com From a green chemistry perspective, these solvents are not equal. Alcohols like ethanol are often preferred as they are derived from renewable resources and have a better environmental profile compared to chlorinated solvents such as dichloromethane or aromatic hydrocarbons like toluene.
The selection of solvents directly impacts energy consumption, process safety, and the toxicity of the waste streams generated. Green solvent selection guides recommend avoiding volatile and toxic solvents where possible and substituting them with safer alternatives like water, supercritical fluids, or bio-based solvents. Minimizing the total volume of solvent used is another key strategy, often achieved through the development of catalytic processes or one-pot reactions that reduce the number of workup and purification steps.
Table 1: Green Classification of Solvents Potentially Used in this compound Synthesis
Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. evitachem.com An ideal, 100% atom-economical reaction incorporates all reactant atoms into the product, generating no waste byproducts.
The synthesis of this compound typically involves the protection of the phenolic hydroxyl group of R-(+)-Tolterodine. A common method for this is Williamson ether synthesis, using a benzyl halide (like benzyl bromide) and a base.
Reaction: R-(+)-Tolterodine + Benzyl Bromide + Base → this compound + Base Salt
While effective, this step is not perfectly atom-economical. The atoms from the leaving group on the benzylating agent (e.g., Bromine) and the base used to deprotonate the phenol become stoichiometric byproducts. For example, using sodium hydride (NaH) as a base with benzyl bromide (BnBr) results in the formation of sodium bromide (NaBr) and hydrogen gas (H₂) as waste.
Table 2: Theoretical Atom Economy for Benzylation of R-(+)-Tolterodine
Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100
Percent Atom Economy = (415.62 / 520.54) x 100 ≈ 79.8%
Comprehensive Stereochemical and Structural Characterization
Advanced Chromatographic Methods for Enantiomeric Purity
Chromatographic techniques are fundamental in separating the (R)- and (S)-enantiomers of tolterodine (B1663597) to ensure the purity of the desired (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely documented and effective method for the enantiomeric separation of tolterodine. researchgate.net The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net Several validated methods have been developed, employing polysaccharide-based CSPs, which are known for their broad applicability in resolving racemic mixtures. researchgate.netmdpi.com
Researchers have successfully separated the enantiomers of tolterodine tartrate using various commercial chiral columns. jocpr.com Common strategies involve a normal-phase mobile system, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropyl alcohol. jocpr.comgcms.cz The addition of small quantities of acidic and basic modifiers, like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), is often crucial for improving peak shape and resolution. jocpr.comgcms.cz These methods have been validated for parameters including linearity, precision, and sensitivity, with limits of detection (LOD) and quantification (LOQ) low enough to quantify the undesired (S)-isomer as a trace impurity. mdpi.comjocpr.comgcms.cz For example, one method using a Chiralcel OD-H column is capable of detecting the S-isomer at levels as low as 0.1 µg/mL. gcms.cz Another method on a Chiralpak AD-H column demonstrated a limit of quantification of 0.05 µg/mL for the (S)-enantiomer. jocpr.com
| Chiral Stationary Phase (Column) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Chiralpak IA (Immobilized Amylose) | n-hexane : 2-propanol : TEA : TFA (91:9:0.2:0.1) | 1.1 | UV (284 nm) | 2.9 | mdpi.com |
| Chiralpak AD-H (Amylose derivative) | n-hexane : Isopropyl alcohol (85:15) with 0.075% TEA and 0.05% TFA | 0.5 | UV (283 nm) | Not Reported | jocpr.com |
| Chiralcel OD-H (Cellulose derivative) | n-hexane : Isopropyl alcohol (980:20) with 1 mL DEA and 0.6 mL TFA per liter | 0.5 | Not Reported | Not Reported | gcms.cz |
While HPLC is the predominant technique for the chiral separation of tolterodine, gas chromatography (GC) represents another potential avenue for enantiomeric analysis. gcms.czresearchgate.net Chiral GC separates enantiomers in the gas phase, typically after derivatization to increase volatility. semanticscholar.org The separation is achieved using capillary columns coated with a chiral stationary phase, often a derivatized cyclodextrin. semanticscholar.org
Although specific, validated chiral GC methods for Benzyl (B1604629) R-(+)-Tolterodine are not widely reported in the literature, the principles of the technique are applicable. A hypothetical method would involve the derivatization of the hydroxyl and secondary amine groups of the tolterodine molecule to create a more volatile and thermally stable compound suitable for GC analysis. The derivatized enantiomers would then be separated on a chiral capillary column, such as one containing a permethylated beta-cyclodextrin (B164692) phase. semanticscholar.org However, for non-volatile pharmaceutical compounds like tolterodine, chiral HPLC and capillary electrophoresis are generally preferred. researchgate.netgcms.cz
Spectroscopic and Diffraction Techniques for Absolute Configuration
While chromatography confirms enantiomeric purity, spectroscopic and diffraction methods are required to unequivocally determine the absolute configuration (AC) of the chiral center as (R).
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for determining the absolute configuration of chiral molecules in solution. encyclopedia.pubbezmialemscience.org Both electronic (ECD) and vibrational (VCD) circular dichroism have been applied to tolterodine to confirm its (R)-configuration. encyclopedia.pubbezmialemscience.orgasianpubs.org
A thorough chiroptical investigation of (+)-tolterodine has been performed. encyclopedia.pub The experimental ECD spectrum was recorded in various solvents, including methylcyclohexane (B89554) (MCH), methanol (B129727) (MeOH), chloroform, acetonitrile, and water. encyclopedia.pub In all solvents, the spectrum displays a characteristic weak and structured positive band between 260 and 300 nm. encyclopedia.pub The intensity of the CD bands was found to be dependent on both solvent and temperature, indicating that the molecule possesses moderate conformational flexibility in solution. encyclopedia.pubasianpubs.org By comparing the experimental ECD spectra with those predicted by time-dependent density functional theory (TDDFT) calculations, the absolute configuration of the (+)-enantiomer was unambiguously confirmed as (R). encyclopedia.pubbezmialemscience.org The agreement between the experimental spectrum measured in MCH and the calculated spectrum was found to be extremely good. encyclopedia.pubasianpubs.org
| Technique | Solvent(s) | Key Observation | Conclusion | Reference |
|---|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Methanol, Methylcyclohexane (MCH), Acetonitrile, Chloroform, Water | Positive band at 260-300 nm. Intensity varies with solvent and temperature. | Comparison with TDDFT calculations confirms (R)-configuration for (+)-tolterodine. | encyclopedia.pubasianpubs.org |
| Vibrational Circular Dichroism (VCD) | Not specified in detail in abstract | VCD spectra were recorded and studied. | Complements ECD data to provide an independent confirmation of the (R)-configuration. | encyclopedia.pubbezmialemscience.org |
Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.net This technique maps the electron density of a molecule to reveal the precise three-dimensional arrangement of its atoms. For assigning the absolute configuration of a target molecule, it is often co-crystallized with a chiral resolving agent of a known configuration, forming a diastereomeric salt.
The absolute configuration of tolterodine was assigned as (R) based on an X-ray diffractometry study of its L-tartrate salt. encyclopedia.pubasianpubs.org In this structure, the known (2R, 3R) configuration of the L-tartaric acid serves as an internal reference, allowing the unambiguous identification of the tolterodine cation's stereocenter as (R). asianpubs.org Despite this definitive assignment in the solid state, some ambiguity has been noted in the literature regarding the direct correlation between this specific salt crystal and the free base's optical rotation, underscoring the importance of complementary techniques like CD spectroscopy for confirmation in solution. encyclopedia.pubasianpubs.org
Optical rotation is the macroscopic property of a chiral substance to rotate the plane of polarized light. A polarimeter is used to measure this rotation, termed the observed rotation (α). The value depends on the compound, concentration, path length, temperature, and wavelength of the light. To standardize this measurement, the specific rotation [α] is calculated. Enantiomers rotate light in equal but opposite directions; the (R)-enantiomer of tolterodine is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-). encyclopedia.pub
The specific rotation of a pure enantiomer is a characteristic physical constant. For Benzyl R-(+)-Tolterodine, a specific optical rotation value has been reported as [α]D20 +24.9 (c 1.50, MeOH). encyclopedia.pub This value serves as a benchmark for determining the enantiomeric excess (ee) of a sample. By measuring the specific rotation of a synthesized batch and comparing it to the value of the pure enantiomer, one can calculate the percentage of the major enantiomer present over the minor one. This provides a rapid and straightforward quality control measure for assessing enantiomeric purity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy offers unparalleled insight into the molecular structure of this compound in solution. One- and multi-dimensional NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and confirming the covalent framework and stereochemistry of the molecule. nih.govijpsonline.com
Use of Chiral Shift Reagents for Enantiomeric Purity
The enantiomeric purity of this compound is a critical quality attribute, given that pharmacological activity is often enantiomer-specific. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a reliable method for determining enantiomeric excess. nih.gov
Chiral shift reagents are typically lanthanide complexes, such as derivatives of europium or samarium, that can form transient diastereomeric complexes with the chiral analyte. tcichemicals.comlibretexts.orgharvard.edu When a CSR is added to a sample containing a mixture of enantiomers, the corresponding protons in the R and S enantiomers experience different magnetic environments. This results in the separation of their signals in the ¹H NMR spectrum, a phenomenon known as chemical shift non-equivalence. tcichemicals.com The ratio of the integrated areas of these separated peaks allows for the direct quantification of each enantiomer. nih.govlibretexts.org
For this compound, a europium-based CSR like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)) would be effective. The CSR would likely coordinate to the basic nitrogen atom of the diisopropylamino group. Protons close to this chiral center, such as the methine proton of the propyl chain and the protons on the isopropyl groups, would exhibit the most significant separation in their chemical shifts between the R and S enantiomers.
| Proton Assignment | Expected Chemical Shift (δ) without CSR (ppm) | Expected Chemical Shift (δ) with CSR (R-enantiomer) (ppm) | Expected Chemical Shift (δ) with CSR (S-enantiomer) (ppm) | Induced Shift Difference (ΔΔδ in ppm) |
|---|---|---|---|---|
| -CH(Ph)- | ~4.10 | ~4.50 | ~4.55 | 0.05 |
| -N[CH(CH₃)₂]₂ | ~3.10 | ~3.80 | ~3.90 | 0.10 |
| -N[CH(CH₃)₂]₂ | ~1.05 | ~1.40 | ~1.48 | 0.08 |
Multi-Dimensional NMR for Structural Elucidation
While 1D NMR provides primary structural information, complex molecules like this compound often exhibit overlapping signals. Multi-dimensional NMR experiments, such as 2D NMR, resolve these ambiguities by correlating different nuclei through covalent bonds or through space. bitesizebio.com
Key 2D NMR experiments for the structural elucidation of this compound include:
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (¹H-¹H), revealing connectivity within spin systems, such as the protons along the propyl chain and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C), allowing for unambiguous assignment of carbon signals based on their known proton assignments. ijpsonline.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically 2-3 bonds away). This is crucial for connecting different fragments of the molecule, for instance, confirming the attachment of the benzyl protecting group to the cresol (B1669610) oxygen by observing a correlation from the benzylic CH₂ protons to the cresol aromatic carbon at the point of attachment. d-nb.info
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.
These experiments collectively provide definitive evidence for the complete chemical structure of this compound. nih.govbitesizebio.com
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | H-1' / H-2' | Connectivity of the propyl side chain |
| HSQC | H-1' / C-1' | Direct C-H attachments in the side chain |
| HMBC | Benzylic CH₂ / C-O of cresol ring | Confirms O-benzylation site |
| HMBC | H-1' / Aromatic carbons of phenyl ring | Attachment of propyl chain to phenyl ring |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns. ijpsonline.comsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₂₉H₃₇NO), HRMS would be used to measure the mass of the protonated molecular ion, [M+H]⁺. The experimentally observed mass is then compared to the theoretically calculated mass for the proposed formula, providing strong evidence for its chemical composition. semanticscholar.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₉H₃₇NO |
| Ion Type | [M+H]⁺ |
| Calculated Exact Mass | 416.2948 |
| Expected Observed Mass (within 5 ppm) | 416.2948 ± 0.0021 |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. semanticscholar.org In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 416.3) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint. semanticscholar.orgnih.gov
The fragmentation of this compound is expected to proceed through several characteristic pathways, including:
Loss of the diisopropylamino group: Cleavage of the C-N bond can lead to a significant fragment.
Benzylic cleavage: The bond between the phenyl-substituted carbon and the adjacent methylene (B1212753) group is prone to cleavage. thieme-connect.de
Loss of the O-benzyl group: A characteristic loss of 91 Da, corresponding to a tropylium (B1234903) ion (C₇H₇⁺), is a common fragmentation pathway for benzyl ethers. thieme-connect.de
Analysis of these fragmentation pathways allows for the confirmation of the different structural subunits and their connectivity within the molecule. researchgate.net For example, a prominent fragment ion at m/z 147.1 is characteristic of the phenylpropyl backbone, as seen in the fragmentation of Tolterodine itself. semanticscholar.orgnih.gov
| Observed Fragment (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Ion Structure |
|---|---|---|
| 325.2 | C₇H₇ (Benzyl radical) | [M - C₇H₇]⁺ |
| 223.1 | C₁₂H₁₈N (Diisopropylaminoethyl) | [M - C₈H₁₈N]⁺ |
| 147.1 | C₁₇H₂₀NO (O-benzyl-cresol + diisopropylamine) | [C₁₁H₁₅]⁺ Phenylpropyl fragment |
| 91.1 | C₂₂H₂₈NO (Main structure) | [C₇H₇]⁺ Tropylium ion |
Strategic Role As a Chemical Intermediate
Participation in the Synthetic Pathways to Tolterodine (B1663597)
The use of a benzyl (B1604629) protecting group is a well-established strategy in the synthesis of Tolterodine and its active metabolite. researchgate.netgoogle.com This approach allows for manipulations at other sites of the molecule that would be incompatible with a free phenolic group.
Specific Reaction Steps and Transformations Utilizing the Benzyl Moiety
The most significant transformation involving the benzyl moiety is its removal (deprotection) to yield the final active pharmaceutical ingredient. This step typically occurs at the end of the synthetic sequence.
Catalytic Hydrogenolysis : The most common method for cleaving the benzyl ether is catalytic hydrogenation. google.com In this reaction, the benzyl-protected Tolterodine is treated with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This reaction is clean and efficient, yielding Tolterodine and toluene (B28343) as the only byproduct.
Acid-Catalyzed Rearrangement : An alternative route utilizes the rearrangement of a benzyl phenolic ether in the presence of an acid or a Lewis acid like aluminum chloride (AlCl₃) to produce the biphenyl (B1667301) methane (B114726) structure characteristic of Tolterodine. tandfonline.com
One enantioselective synthesis of (R)-(+)-Tolterodine involves creating a chiral amide intermediate (9) which already contains the benzyl-protected phenol (B47542). The final two steps of this synthesis are the reduction of the amide group followed by the hydrogenolysis of the benzyl protecting group to give the final product, (+)-Tolterodine (1). mdpi.com
Chemical Transformation to Active Pharmaceutical Ingredients (APIs) and Metabolites
Tolterodine is metabolized in the liver by cytochrome P450 2D6 (CYP2D6) to an active metabolite, 5-hydroxymethyl tolterodine (HT), which has a similar pharmacological profile to the parent drug. cambridge.orghres.cageneesmiddeleninformatiebank.nl Synthetic routes to this metabolite and its prodrug, Fesoterodine, also employ benzyl-protected intermediates. researchgate.netgoogle.com
The synthesis of Fesoterodine, a prodrug of the active metabolite, can be achieved via intermediates where the phenolic group is protected by a benzyl group. researchgate.net For example, 2-benzyloxy-5-bromo-benzaldehyde can be used as a starting material. The benzyl group remains in place through multiple steps, including the formation of a propionic acid derivative, before it is ultimately removed to reveal the phenolic hydroxyl, which is then esterified to produce Fesoterodine. researchgate.net This demonstrates the utility of the benzyl group in the synthesis of not just Tolterodine but also its clinically important derivatives.
Influence on Stereoselectivity in Subsequent Synthetic Stages
The primary influence of the benzyl protecting group on stereoselectivity is indirect but crucial. By masking the reactive phenolic hydroxyl group, it allows for a wider range of stereoselective reactions to be performed to create the molecule's single chiral center. nih.gov
In a notable enantioselective synthesis, the key stereocenter is established via a rhodium-catalyzed conjugate addition of phenylboronic acid to an ethyl 3-arylpropenoate derivative. mdpi.com This reaction, which creates the chiral carbon bearing the two aromatic rings, is performed on a substrate where the phenolic hydroxyl is protected as a benzyl ether. The protecting group does not actively direct the stereochemical outcome but prevents the acidic proton of the phenol from interfering with the organometallic catalyst and reagents, thereby enabling the high enantioselectivity (96% ee) of the key reaction. mdpi.com The stereocenter's configuration is thus preserved throughout the remaining steps, including the final debenzylation. mdpi.comresearchgate.net
Comparative Analysis with Other Synthetic Precursors for Tolterodine
The benzyl-protection strategy is one of several approaches to synthesize Tolterodine. Other routes utilize different key intermediates and strategies to construct the molecule and its stereocenter. A comparison highlights the relative advantages of each method.
| Synthetic Strategy | Key Intermediate/Precursor | Description | Advantages/Disadvantages | References |
| Benzyl Protection | Benzyl-protected Tolterodine | The phenolic -OH is protected as a benzyl ether, allowing for various transformations. The final step is deprotection via hydrogenolysis. | Adv: Robust, compatible with many reactions, clean deprotection. Disadv: Adds two steps (protection/deprotection) to the synthesis. | google.commdpi.com |
| Lactone Route | 6-methyl-4-phenylchroman-2-one | A common intermediate that undergoes reductive ring-opening to form a diol, which is then converted to Tolterodine. | Adv: Readily available starting material, well-established route. Disadv: Can require harsh reducing agents like LiBH₄ or LiAlH₄. | mdpi.comresearchgate.netgpatindia.com |
| Lithiation/Borylation | Homoallyl carbamate (B1207046) | A key step involves the stereoselective lithiation and borylation of a carbamate, followed by protodeboronation to create the gem-diaryl stereocenter. | Adv: Highly stereoselective, generates the chiral center efficiently. Disadv: Requires organolithium reagents and specific conditions (e.g., crown ethers) that can be challenging to scale up. | nih.govbris.ac.uknih.gov |
| Heck Reaction | Cinnamic acid derivative | A Heck reaction is used to form a key carbon-carbon bond, followed by further transformations to complete the molecule. | Adv: Powerful C-C bond formation method. Disadv: Involves palladium catalysts and can be part of a lengthy overall sequence. | google.comresearchgate.net |
| Cu-Catalyzed Addition | β,β-diaryl-substituted unsaturated nitrile | A copper-hydride catalyzed asymmetric conjugate reduction of a diaryl-substituted nitrile is the key stereochemistry-determining step. | Adv: Highly enantioselective, avoids protection-deprotection sequences. Disadv: Requires specialized chiral ligands and copper catalysts. | nih.govorgsyn.org |
| Azetidine (B1206935) Ring Opening | 2-phenyl-N-tosyl azetidine | A Lewis acid-catalyzed regioselective ring-opening of an activated azetidine with an arene nucleophile forms the core structure. | Adv: Novel and efficient route. Disadv: A less common approach compared to others. | acs.org |
Impurity Profiling and Advanced Analytical Control
Identification and Characterization of Process-Related Impurities
The manufacturing process of the parent compound, Tolterodine (B1663597), can generate several related substances. When isolating and using Benzyl (B1604629) R-(+)-Tolterodine as a reference material, it is crucial to identify any accompanying minor impurities. These can include other intermediates or by-products from the synthetic route, such as bis-[3-(2-benzyloxy-5-methyl-phenyl)-3-phenyl-propyl]-isopropylamine and [3-(2-Benzyloxy-5-methyl-phenyl)-3-phenyl-propyl]-isopropylamine. google.com
Hyphenated analytical techniques are indispensable for the detection and identification of impurities. ijpsonline.combiomedres.us Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry. semanticscholar.orgthermofisher.com
For compounds structurally similar to Benzyl R-(+)-Tolterodine, such as Tolterodine itself, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are commonly employed. nih.govniscpr.res.in A stability-indicating UPLC method for Tolterodine Tartrate utilizes a Waters ACQUITY UPLC™ BEH shield RP18 column, demonstrating the effective separation of the main component from its various impurities and degradation products. nih.govmdpi.com GC-MS is particularly useful for analyzing volatile organic impurities and residual solvents that may be present from the synthesis process. thermofisher.com
Table 1: Example Chromatographic Conditions for Analysis of Tolterodine and Related Compounds
| Parameter | Method 1 (UPLC) nih.govmdpi.com | Method 2 (HPLC) niscpr.res.in |
|---|---|---|
| Column | Waters ACQUITY UPLC™ BEH shield RP18 (2.1 x 100 mm, 1.7 µm) | Reversed-phase C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient mixture of Solvent A (buffer) and Solvent B (organic) | Isocratic mixture of buffer (Ammonium Dihydrogen Orthophosphate) and Methanol (B129727) (40:60) with Triethylamine (B128534) |
| Detector | Photodiode Array (PDA) at 210 nm | UV at 220 nm |
| Flow Rate | Not specified | 1.5 mL/min |
| Retention Time of Parent | Not specified | 6.49 min |
When an unknown impurity is detected, its isolation and structural elucidation are necessary. semanticscholar.org This process often begins with preparative or semi-preparative HPLC to isolate a sufficient quantity of the impurity. nih.gov
A notable example from the study of Tolterodine formulations involved an unknown impurity detected during stability testing. nih.govresearchgate.net This impurity was isolated using semi-preparative HPLC. nih.gov Following isolation, a suite of spectroscopic techniques was employed for characterization. High-Resolution Mass Spectrometry (HRMS) provided the exact mass and molecular formula. Further fragmentation analysis using tandem mass spectrometry (MS/MS) offered clues about the molecule's substructures. nih.gov Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provided the definitive structural arrangement of atoms, allowing for the unambiguous identification of the impurity as 2-(3-amino-1-phenylpropyl)-4-methylphenol, also known as des-N,N-diisopropyl tolterodine. nih.govresearchgate.net Another impurity, identified as 6-methyl-4-phenylchroman-2-ol, was characterized using similar techniques, including IR and LC-MS, after being observed in stability studies. jocpr.com
Table 2: ¹H and ¹³C NMR Data for the Elucidation of an Impurity (des-N,N-diisopropyl tolterodine) Compared to Tolterodine nih.gov
| Position | Tolterodine ¹H (ppm) | Impurity ¹H (ppm) | Tolterodine ¹³C (ppm) | Impurity ¹³C (ppm) |
|---|---|---|---|---|
| 2 | - | - | 151.0 | 151.2 |
| 3 | 6.85 (d) | 6.87 (d) | 115.8 | 115.8 |
| 4 | 2.21 (s) | 2.21 (s) | 20.4 | 20.4 |
| 15 | 2.05 (m) | 2.08 (m) | 33.1 | 35.5 |
| 16 | 4.30 (t) | 4.35 (t) | 40.5 | 40.8 |
| 17 | 2.35 (m) | 2.73 (m) | 46.1 | 40.1 |
| 18 | 3.01 (m) | - | 47.7 | - |
| 19, 21 | 1.01 (d) | - | 20.7 | - |
| 20, 22 | 1.01 (d) | - | 20.7 | - |
Note: Data represents selected chemical shifts to highlight structural differences.
Chemical Degradation Pathways and Stability Studies
Understanding the chemical stability of a substance is a regulatory requirement and is crucial for determining its proper storage and shelf life. ijpsr.com Stability studies expose the substance to various environmental conditions to identify potential degradation products and pathways. While specific degradation data for this compound is not available, the extensive studies on its parent compound, Tolterodine, provide a strong indication of the potential degradation behavior of this class of molecules.
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. ijpsr.com This helps to rapidly identify likely degradation products and establish the intrinsic stability of the molecule. ijpsr.cominnovareacademics.in
Studies on Tolterodine Tartrate have shown it to be susceptible to degradation under several conditions. nih.govniscpr.res.in Significant degradation was observed under basic hydrolysis. nih.gov Some studies also report degradation under oxidative and thermal stress. nih.gov There are conflicting reports regarding its stability under acidic and photolytic conditions, with one study showing stability nih.gov and another reporting susceptibility. niscpr.res.in This highlights the importance of specific experimental conditions in determining outcomes.
Table 3: Summary of Forced Degradation Studies on Tolterodine Tartrate nih.govniscpr.res.in
| Stress Condition | Parameters | Observation |
|---|---|---|
| Acidic Hydrolysis | 1 N HCl at 80°C for 2 h | Stable nih.gov / Degrades niscpr.res.in |
| Basic Hydrolysis | 1 N NaOH at 80°C for 2 h | Significant degradation nih.gov / Degrades niscpr.res.in |
| Oxidative | 6% H₂O₂ at 50°C for 2 h | Slight degradation nih.gov / Stable niscpr.res.in |
| Thermal | 105°C for 24 h | Slight degradation nih.gov / Degrades niscpr.res.in |
| Photolytic | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | Stable nih.gov / Degrades niscpr.res.in |
| Hydrolytic (Water) | Water at 80°C for 2 h | Stable nih.gov |
The primary goal of forced degradation studies is to generate and subsequently identify the resulting degradation products. For Tolterodine, a major degradant formed during stability studies was identified as des-N,N-diisopropyl tolterodine. nih.govresearchgate.net Its structure was confirmed through comprehensive spectroscopic analysis, as previously discussed. nih.gov Another study focusing on oxidative degradation identified an N-oxide derivative as the main product, which is a common metabolic and degradation pathway for tertiary amines. tsijournals.com Additionally, an impurity identified as 6-methyl-4-phenylchroman-2-ol was found to be generated through interaction with excipients under conditions of high temperature and humidity. jocpr.com
Development and Validation of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active ingredient due to degradation. ajrconline.org Crucially, it must also be able to separate and quantify any impurities and degradation products from the main compound without interference. jocpr.com
Numerous stability-indicating HPLC and UPLC methods have been developed for Tolterodine Tartrate. nih.govniscpr.res.inscience.gov These methods are designed to resolve Tolterodine from its process impurities, including this compound, and its various degradants. nih.govajrconline.org The development process involves testing different columns, mobile phases, and detector settings to achieve optimal separation. nih.govniscpr.res.in
Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net Validation demonstrates that the method is suitable for its intended purpose and includes tests for:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. nih.gov
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in a given range. niscpr.res.in
Accuracy: The closeness of the test results to the true value. niscpr.res.in
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected. ajrconline.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajrconline.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. niscpr.res.in
The successful validation of such a method ensures reliable monitoring of the purity and stability of the substance throughout its lifecycle. mdpi.comscience.gov
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a superior technology for the analysis of pharmaceutical compounds, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC) in terms of speed, resolution, and solvent consumption. synzeal.compharmaffiliates.com Stability-indicating UPLC methods have been developed for the quantitative determination of Tolterodine and its related impurities, including this compound. clearsynth.comnih.gov
These methods are designed to separate the main component from a range of potential impurities, including process-related impurities and degradation products. nih.gov The selection of the stationary phase and mobile phase is crucial for achieving the desired separation. A common approach involves reversed-phase chromatography, utilizing columns with sub-2-μm particle sizes, which provide high efficiency. pharmaffiliates.comnih.gov
For instance, a widely used stationary phase is the Acquity UPLC™ BEH C18 or BEH Shield RP18 column. clearsynth.comnih.gov The mobile phase typically consists of a gradient mixture of an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent, most commonly acetonitrile. pharmaffiliates.comclearsynth.comnih.gov The use of a gradient elution, where the proportion of the organic solvent is varied over time, allows for the effective separation of compounds with different polarities within a short analytical run time. nih.gov Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where the analyte and its impurities exhibit significant absorbance, such as 210 nm or 220 nm. pharmaffiliates.comclearsynth.comnih.gov
Table 1: Example of UPLC Method Parameters for Impurity Profiling
| Parameter | Condition | Source |
|---|---|---|
| Column | Waters ACQUITY UPLC™ BEH Shield RP18 (2.1 x 100 mm, 1.7 µm) | clearsynth.comnih.gov |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5) | nih.gov |
| Mobile Phase B | Acetonitrile and Mobile Phase A mixture (e.g., 90:10 v/v) | nih.gov |
| Flow Rate | 0.3 mL/min - 0.4 mL/min | pharmaffiliates.comnih.gov |
| Detection | UV at 210 nm or 220 nm | pharmaffiliates.comnih.gov |
| Column Temperature | Ambient or controlled (e.g., 40°C) | clearsynth.com |
| Run Time | Approximately 6-7 minutes | pharmaffiliates.comnih.gov |
Robustness and Ruggedness Assessment of Analytical Protocols
The robustness and ruggedness of an analytical method are key validation parameters that ensure its reliability and reproducibility during routine use. apajournal.org.ukpharmaguideline.com As defined by the International Council for Harmonisation (ICH), robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.org Ruggedness, on the other hand, assesses the reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, or laboratories. apajournal.org.uk
For UPLC methods developed for the impurity profiling of compounds like this compound, a robustness study involves intentionally altering critical method parameters and observing the impact on the results, such as retention time, peak asymmetry, and resolution between adjacent peaks. pharmaffiliates.comclearsynth.com These deliberate variations typically include:
pH of the mobile phase buffer
Concentration of the buffer
Column temperature
Mobile phase flow rate
Composition of the mobile phase (percentage of organic solvent)
The results of these variations are then compared against predefined acceptance criteria to confirm that the method remains suitable for its intended purpose. clearsynth.com For example, a study might specify that the resolution between any two peaks must remain greater than 1.5 under all tested variations. nih.gov
Table 2: Parameters for Robustness and Ruggedness Assessment
| Factor | Variation | Potential Impact Assessed | Source |
|---|---|---|---|
| Flow Rate | ± 0.02 mL/min to ± 0.05 mL/min | Retention Time, Peak Asymmetry, Resolution | pharmaffiliates.comclearsynth.com |
| Column Temperature | ± 5°C | Retention Time, Resolution | clearsynth.com |
| Mobile Phase pH | ± 0.2 units | Retention Time, Peak Shape | clearsynth.com |
| Organic Solvent % | ± 10% | Retention Time, Resolution | clearsynth.com |
| Different Analyst | Analyst 1 vs. Analyst 2 | Reproducibility of Results | pharmaffiliates.com |
| Different Instrument | UPLC System 1 vs. UPLC System 2 | Reproducibility of Results | pharmaffiliates.com |
| Different Column | Column Lot 1 vs. Column Lot 2 | Reproducibility of Results | pharmaffiliates.com |
The successful validation of robustness and ruggedness provides a high degree of assurance that the analytical method will consistently deliver accurate and precise results when transferred between laboratories and used in a routine quality control environment. clearsynth.com
Theoretical and Computational Chemistry Investigations
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of Benzyl (B1604629) R-(+)-Tolterodine is crucial for understanding its interaction with biological targets. Conformational searches have been performed using molecular mechanics with the Merck Molecular Force Field (MMFF). mdpi.com These initial structures are then typically optimized using more accurate methods like Density Functional Theory (DFT). mdpi.com
A key feature of Benzyl R-(+)-Tolterodine's conformation is its flexibility, which has been demonstrated to be moderate and influenced by the solvent environment. researchgate.net Variable temperature studies of its Electronic Circular Dichroism (ECD) spectra show changes in signal intensity, indicating a dynamic equilibrium between different conformers at room temperature. mdpi.com Specifically, in methanol (B129727) (MeOH), the intensity of the ECD bands at 215 and 235 nm nearly doubles when the temperature is lowered from 20 °C to -80 °C, suggesting a shift in the conformational equilibrium towards lower energy states. mdpi.com A similar, though less pronounced, effect is observed in methylcyclohexane (B89554) (MCH). mdpi.com
Molecular dynamics simulations, in conjunction with other computational techniques, provide insights into the ligand binding modes and the influence of specific structural features on the molecule's orientation within a receptor binding pocket. nih.gov These simulations can help elucidate the molecular determinants for ligand recognition. nih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of this compound. Density Functional Theory (DFT) is a widely used method for these investigations. acs.orgepstem.net For instance, the B3LYP method with a 6-31G basis set can be used to calculate the optimized molecular structure, atomic charges, and frontier molecular orbitals (HOMO and LUMO). epstem.net
The electronic structure of this compound is characterized by two aromatic chromophores—a p-methylphenol and a phenyl group—attached to the chiral center. mdpi.com The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic properties and reactivity. epstem.net These calculations are fundamental for predicting various spectroscopic properties and understanding reaction mechanisms at an electronic level. epstem.netacs.org
Prediction and Interpretation of Spectroscopic Properties (e.g., CD, NMR)
Computational methods are essential for predicting and interpreting the spectroscopic data of this compound, particularly for chiroptical techniques like Electronic Circular Dichroism (ECD). researchgate.net
Electronic Circular Dichroism (ECD):
Time-dependent Density Functional Theory (TDDFT) calculations have been successfully employed to reproduce the experimental ECD spectra of this compound. researchgate.net These calculations, performed on various low-energy conformers, allow for the unambiguous confirmation of the absolute configuration of the molecule. researchgate.net The calculated ECD spectra are often presented as a Boltzmann-weighted average of the spectra of individual conformers. researchgate.net For example, calculations at the CAM-B3LYP/def2-TZVP level, based on geometries optimized at the ωB97X-D/6-31+G(d) level, have shown excellent agreement with experimental spectra. researchgate.net
A comparison of experimental and calculated ECD spectra is presented in the table below:
| Functional/Basis Set | Temperature (K) | Key Findings |
| CAM-B3LYP/def2-TZVP | 298 | Accurately reproduces the experimental spectrum in MCH. |
| CAM-B3LYP/def2-TZVP | 183 | Shows improved correlation with the low-temperature experimental spectrum. |
| B3LYP/def2-TZVP | 298 & 183 | Provides a reasonable, though slightly less accurate, prediction compared to CAM-B3LYP. |
This table is based on findings from a study by Górecki et al. researchgate.net
Nuclear Magnetic Resonance (NMR):
Theoretical calculations of NMR chemical shifts, often using DFT methods, are a powerful tool for structure elucidation. uni-bonn.demdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. epstem.netmdpi.com By comparing calculated and experimental ¹H and ¹³C NMR chemical shifts, it is possible to verify the proposed structure and assign the resonances correctly. epstem.netmdpi.com Machine learning-based correction methods are also emerging to improve the accuracy of DFT-calculated NMR chemical shifts. uni-bonn.de
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational studies are vital for elucidating the mechanisms of chemical reactions involved in the synthesis of this compound. DFT calculations can be used to map out reaction pathways and locate transition states, providing insights into the stereoselectivity of a reaction. acs.org
For example, in the synthesis of (R)-Tolterodine via a CuH-catalyzed asymmetric conjugate reduction, computational analysis can help to understand the role of the chiral ligand in directing the stereochemical outcome. acs.org Similarly, for reactions like the Suzuki-Miyaura cross-coupling, DFT calculations on model systems can analyze the stereoselectivity-determining oxidative addition step and identify the lowest energy transition states. acs.org These analyses often reveal that the preferred reaction pathways proceed through mechanisms that are in good agreement with experimental observations, such as the inversion of configuration at a carbon center. acs.org
Molecular Modeling of Chiral Recognition in Synthesis or Analysis
Molecular modeling plays a crucial role in understanding chiral recognition phenomena, which are central to the enantioselective synthesis and analysis of this compound. core.ac.ukdntb.gov.ua
In enantioselective synthesis, molecular modeling can help to rationalize the stereochemical outcome of a reaction by examining the transition state structures of the catalyst-substrate complex. core.ac.uk For instance, in an organocatalytic Friedel-Crafts alkylation to form the core of tolterodine (B1663597), identifying matched and mismatched cases in reactions with chiral substrates can provide insights into the orientation of the reactants in the transition state. core.ac.uk
In the context of chiral analysis, such as with capillary electrophoresis using cyclodextrin-based chiral selectors, molecular modeling can be a complementary technique to elucidate the chiral recognition mechanism. dntb.gov.ua By modeling the interactions between the enantiomers of tolterodine and the chiral selector, it is possible to understand the basis for their separation. rcptm.com
Structural Modifications and Analog Development Chemical Perspective
Design and Synthesis of Novel Benzyl (B1604629) R-(+)-Tolterodine Derivatives
The synthesis of Benzyl R-(+)-Tolterodine, a chiral molecule, requires stereoselective methods to produce the desired (R)-enantiomer in high purity. mdpi.comresearchgate.net Various strategies have been developed, often starting from commercially available and inexpensive materials. acs.org The design of novel derivatives frequently involves replacing parts of the molecule, such as the open-chain amines, with conformationally restricted structures like azabicyclics. nih.gov
Several key synthetic approaches have been reported:
Asymmetric Hydrogenation : An efficient enantioselective synthesis of (R)- and (S)-tolterodine involves the asymmetric hydrogenation of a coumarin (B35378) intermediate. This intermediate is readily accessible through a Heck reaction, making the process concise and effective. acs.orgacs.org
Conjugate Addition : A copper-assisted asymmetric conjugate addition of aryl Grignard reagents to 3-phenyl-prop-2-enoyl-oxazolidinones has been used for the asymmetric total synthesis of (+)-Tolterodine. acs.org Another method employs the Rh-catalyzed enantioselective conjugate addition of phenylboronic acid to an ethyl 3-arylpropenoate, which was prepared in two steps from 5-methylsalicylaldehyde. mdpi.com
Lithiation/Borylation–Protodeboronation : This methodology has been successfully applied to the synthesis of (R)-tolterodine. The key step involves the lithiation of a homoallyl carbamate (B1207046) followed by borylation and protodeboronation, achieving the final product in an eight-step sequence with high enantiomeric excess. cdnsciencepub.com
Friedel-Crafts Alkylation : A straightforward synthesis has been developed using ethyl benzoylacetate as the starting material. The process involves reduction with sodium borohydride, followed by a Friedel-Crafts alkylation using FeCl₃·6H₂O as a catalyst to yield a key phenol (B47542) intermediate, 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol. researchgate.netresearchgate.net
A significant challenge in these syntheses is the effective separation of the desired enantiomer. An improved industrial process for this involves the optical resolution of racemic benzyl tolterodine (B1663597) using Di-p-toluoyl-L-tartaric acid in a mixture of isopropyl alcohol and water. google.com
| Synthetic Strategy | Key Reaction | Key Starting Materials/Intermediates | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Heck reaction followed by asymmetric hydrogenation | Coumarin derivative | acs.orgacs.org |
| Conjugate Addition | Rh-catalyzed conjugate addition | Phenylboronic acid, Ethyl 3-arylpropenoate | mdpi.com |
| Lithiation/Borylation | Lithiation/borylation–protodeboronation | Homoallyl carbamate, Phenylboronated pinacol (B44631) ester (PhBpin) | cdnsciencepub.com |
| Friedel-Crafts Alkylation | Reduction and Friedel-Crafts alkylation | Ethyl benzoylacetate, p-cresol (B1678582) | researchgate.netresearchgate.net |
| Optical Resolution | Resolution of racemic benzyl tolterodine | Racemic benzyl tolterodine, Di-p-toluoyl-L-tartaric acid | google.com |
Structure-Reactivity Relationship Studies in Synthetic Transformations
The efficiency and selectivity of synthetic transformations leading to this compound are highly dependent on the structure of the reactants and intermediates. Structure-reactivity relationship (SRR) studies are crucial for optimizing these synthetic routes.
A clear example of SRR is observed in the lithiation/borylation synthesis of (R)-tolterodine. cdnsciencepub.com The success of this key step is highly sensitive to the electronic properties of the reacting partners. Researchers tested two different combinations:
An electron-neutral aryl Li-carbamate reacting with an electron-rich boronic ester.
An electron-rich aryl Li-carbamate reacting with an electron-neutral boronic ester.
The study found that the second arrangement was significantly more effective, demonstrating that the electronic matching of the carbamate and the boronic ester is a critical parameter for reactivity. cdnsciencepub.com Further optimization showed that the addition of magnesium bromide in methanol (B129727) led to high yield and enantioselectivity. cdnsciencepub.com
Protecting group strategy also highlights structure-reactivity principles. In a synthesis starting from ethyl benzoylacetate, the phenolic OH group must be selectively protected before the aliphatic OH group can be converted into a suitable leaving group for substitution with diisopropylamine (B44863). researchgate.net This differential reactivity of the two hydroxyl groups, based on their structural environment (phenolic vs. aliphatic), governs the synthetic sequence. The development of synthetic routes that eliminate the need for protecting groups by carefully controlling reaction conditions represents a significant process advantage. researchgate.net
| Reactant 1 (Aryl Li-Carbamate) | Reactant 2 (Boronic Ester) | Outcome | Principle |
|---|---|---|---|
| Electron-neutral | Electron-rich | Less effective | Reaction efficiency is highly dependent on the electronic properties of the reacting aryl species. |
| Electron-rich | Electron-neutral | Considerably better yield and enantioselectivity |
Exploration of Homologs and Isoelectronic Analogs with Modified Benzyl Moieties
The exploration of structural analogs of this compound has been a key area of research, particularly focusing on modifications to the aryl moieties to create new chemical entities with different properties. This includes the development of homologs and isoelectronic analogs.
A primary example is the development of Fesoterodine, which is a prodrug of the active metabolite of tolterodine, 5-hydroxymethyl tolterodine (5-HMT). google.comresearchgate.net Tolterodine is metabolized in the liver through oxidation of the 5-methyl group on the phenol ring to a hydroxymethyl group, forming 5-HMT. researchgate.netfda.gov While 5-HMT is an equiactive metabolite, it has poor bioavailability. researchgate.net To overcome this, the phenolic hydroxyl group of 5-HMT was esterified with isobutyric acid to create Fesoterodine. researchgate.net This modification significantly improves its physicochemical properties for oral administration. researchgate.net
The synthesis of these analogs requires specific chemical transformations. The homologation of benzyl derivatives, for instance, can be achieved via the insertion of diazo compounds into a C-C bond, a reaction that proceeds through a phenonium ion intermediate. nih.gov This method allows for the extension of the carbon chain, creating benzylic quaternary centers. nih.gov
Further studies on related structures have shown that substitutions on the benzyl ring play a critical role in the chemical behavior of the molecule. In studies of N-benzyl substituted polyhydroxypyrrolidines, for example, the introduction of N-(4-halobenzyl) groups was found to significantly influence inhibitory activity compared to unsubstituted or other N-alkylated derivatives. nih.gov Similarly, structure-activity relationship studies on 1-benzyl-5-phenyltetrazole (B3050747) antagonists involved extensive modifications of both the benzyl and phenyl moieties to probe their impact. nih.gov These investigations underscore the chemical importance of the benzyl group and its substitution patterns in designing new analogs.
| Compound Name | Structural Modification (from Tolterodine) | Chemical Purpose/Significance | Reference |
|---|---|---|---|
| 5-Hydroxymethyl tolterodine (5-HMT) | Oxidation of the methyl group on the phenol ring to a hydroxymethyl group (-CH₂OH). | Active metabolite of Tolterodine. | researchgate.netfda.gov |
| Fesoterodine | Esterification of the hydroxymethyl group of 5-HMT with isobutyric acid. | Prodrug of 5-HMT with improved physicochemical properties. | google.comresearchgate.net |
| This compound | The phenolic hydroxyl group is protected with a benzyl group. | Key intermediate in the synthesis of Fesoterodine. | google.com |
Future Research Directions and Unaddressed Chemical Challenges
Development of More Efficient and Sustainable Catalytic Asymmetric Syntheses
The development of highly efficient and environmentally benign methods for synthesizing enantiomerically pure compounds is a cornerstone of modern organic chemistry. For Benzyl (B1604629) R-(+)-Tolterodine, future research is geared towards refining existing catalytic asymmetric syntheses and exploring novel, more sustainable approaches.
Current successful strategies often employ transition metal catalysts. For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to coumarin (B35378) precursors has demonstrated high enantioselectivity, yielding (R)-4-arylchroman-2-ones, key intermediates for (R)-tolterodine, with over 99% enantiomeric excess (ee). researchgate.net Similarly, a copper-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile has been shown to be a highly enantioselective method for preparing (R)-tolterodine without the need for protection-deprotection sequences. acs.orgnih.govorgsyn.org Another approach involves a catalytic asymmetric Me-CBS reduction of (R)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one, which after recrystallization, yields a practically enantiopure material (>99% ee) that can be converted to (R)-tolterodine. researchgate.netcapes.gov.br
Organocatalysis presents a promising sustainable alternative to metal-based catalysts. The MacMillan group has reported the use of a chiral secondary amine catalyst for the enantioselective organocatalytic alkylation of anilines with α,β-unsaturated aldehydes, achieving the β-branched aldehyde intermediate with 83% ee. mdpi.comnih.gov
Future research will likely focus on:
Recyclable Catalysts: Developing recyclable rhodium catalysts for asymmetric conjugate arylation in greener solvents like ethanol (B145695) has already shown promise. rsc.org
Novel Catalytic Systems: Exploring new catalyst systems, such as the chiral ferrous complex-catalyzed enantioselective acs.orgresearchgate.net O-to-C rearrangement of alkyl vinyl ethers, can provide novel and efficient pathways to key chiral intermediates like chromanols with high yields and excellent enantioselectivities. rsc.org
Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and sustainable route for producing chiral molecules. acs.org Investigating enzymatic reductions or other transformations relevant to the tolterodine (B1663597) framework could lead to more environmentally friendly and cost-effective syntheses.
| Catalytic Method | Key Intermediate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rhodium-catalyzed asymmetric 1,4-addition | (R)-4-arylchroman-2-ones | >99% | researchgate.net |
| Copper-catalyzed asymmetric conjugate reduction | β,β-diaryl-substituted unsaturated nitrile | High | acs.orgnih.govorgsyn.org |
| Catalytic asymmetric Me-CBS reduction | (R)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one | >99% (after recrystallization) | researchgate.netcapes.gov.br |
| Organocatalytic alkylation (MacMillan's catalyst) | β-branched aldehyde | 83% | mdpi.comnih.gov |
| Chiral ferrous complex-catalyzed acs.orgresearchgate.net O-to-C rearrangement | Chromanols | up to 99% | rsc.org |
Innovations in Analytical Techniques for Enhanced Resolution and Sensitivity
The accurate determination of enantiomeric purity is critical in the development and production of chiral drugs like Benzyl R-(+)-Tolterodine. Innovations in analytical techniques are focused on improving the resolution of enantiomers and enhancing the sensitivity of detection methods.
High-performance liquid chromatography (HPLC) is the most widely used technique for the enantiomeric separation of tolterodine. researchgate.netsemanticscholar.org Chiral stationary phases, such as Chiralcel OD-H and Chiral pack IA, are instrumental in achieving this separation. researchgate.netasianpubs.orgduke.edu Typical mobile phases consist of mixtures of n-hexane and isopropyl alcohol with additives like diethylamine (B46881) and trifluoroacetic acid. researchgate.netduke.eduresearchgate.net These methods have demonstrated the capability of detecting the undesired S-isomer at very low concentrations, with limits of detection (LOD) as low as 0.1 µg/ml. researchgate.netduke.edu
Ultra-performance liquid chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, solvent consumption, and resolution. nih.govnih.gov Stability-indicating UPLC methods have been developed to separate tolterodine from its impurities and degradation products, proving crucial for quality control. nih.govnih.gov
Future directions in analytical techniques include:
Advanced Chromatographic Methods: Further development of UPLC and other advanced chromatographic techniques to achieve even faster and more efficient separations.
Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and structural information, which is invaluable for identifying and characterizing trace-level impurities. researchgate.netijpsonline.com The use of directly coupled LC-MS/NMR can offer unambiguous structure elucidation of unknown impurities. ijpsonline.com
Circular Dichroism (CD) Spectroscopy: Electronic and vibrational circular dichroism can be used to determine the absolute configuration of chiral molecules like tolterodine in a non-destructive manner. mdpi.com
| Technique | Stationary Phase | Mobile Phase Example | Key Feature | Reference |
|---|---|---|---|---|
| Chiral HPLC | Chiralcel OD-H | n-hexane:isopropyl alcohol (980:20 v/v) with diethylamine and trifluoroacetic acid | LOD for S-isomer: 0.1 µg/ml | researchgate.netduke.eduresearchgate.net |
| Chiral HPLC | Chiral pack IA | hexane:2-propanol:triethylamine (B128534):trifluroacetic acid (91:9:0.2:0.1 v/v) | Resolution (Rs) of 2.9 between enantiomers | asianpubs.org |
| UPLC | ACQUITY UPLC™ BEH shield RP18 | Gradient mixture of phosphate (B84403) buffer and acetonitrile | Rapid and sensitive stability-indicating method | nih.govnih.gov |
Mechanistic Understanding of Stereocontrol in Complex Reactions
A deep understanding of the reaction mechanisms that govern stereocontrol is fundamental to the rational design of more effective asymmetric syntheses. For this compound, this involves elucidating the transition states and intermediates that determine the stereochemical outcome of key bond-forming reactions.
In organocatalysis, for example, the formation of a chiral iminium ion from the reaction of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst is the key step that dictates the stereoselectivity of the subsequent nucleophilic attack. mdpi.comnih.gov Similarly, in metal-catalyzed reactions, the geometry of the metal-ligand complex and its interaction with the substrate are crucial for achieving high enantioselectivity. researchgate.net
Future research in this area will likely involve:
Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways and transition states to predict and explain the observed stereoselectivities.
In-situ Spectroscopic Studies: Employing advanced spectroscopic techniques to observe and characterize reactive intermediates and catalytic species under reaction conditions.
Kinetics and Isotope Effect Studies: Performing detailed kinetic analyses and isotope labeling experiments to probe the rate-determining steps and transition state structures of stereoselective reactions.
A more profound mechanistic understanding will enable the development of more predictable and highly stereoselective synthetic methods, moving beyond empirical optimization.
Addressing Challenges in Large-Scale Enantiopure Synthesis
Translating a successful laboratory-scale synthesis to an industrial, large-scale process presents a unique set of challenges. For this compound, these challenges include cost-effectiveness, safety, and the consistent production of the desired enantiomer with high purity.
Many reported syntheses utilize expensive or hazardous reagents, such as diisobutylaluminum hydride (DIBAL) or lithium aluminum hydride, which are not ideal for large-scale production. google.comgoogle.com Moreover, processes involving high pressure or extreme temperatures can be difficult and costly to implement on an industrial scale. researchgate.net The removal of impurities, especially the undesired enantiomer, to meet stringent pharmaceutical standards is another significant hurdle. researchgate.net
Strategies to address these challenges include:
Process Optimization: Developing robust and scalable processes that utilize cheaper, safer, and more readily available starting materials and reagents. researchgate.netacs.org An improved process for tolterodine tartrate has been described that addresses scale-up and impurity issues. acs.org
Flow Chemistry: Implementing continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate scalability.
Crystallization-Induced Resolution: For racemic mixtures, developing efficient methods for classical resolution through the formation of diastereomeric salts with resolving agents like L-(+)-tartaric acid is a viable strategy for obtaining the pure (R)-enantiomer. researchgate.net
Exploration of Novel Chemical Transformations Involving the Benzyl Moiety
The benzyl group in this compound offers a site for potential chemical modifications to create novel derivatives with potentially altered or improved properties. Research in this area could lead to the discovery of new compounds with unique pharmacological profiles.
The benzylic methylene (B1212753) group is a potential site for functionalization. nih.gov Recent advances in C-H activation and functionalization could be applied to selectively introduce new substituents at this position. For example, palladium-catalyzed direct benzylation of azoles with benzyl carbonates has been demonstrated for the functionalization of diarylmethanes. nih.gov
Future research could explore:
Late-Stage Functionalization: Developing methods for the selective modification of the benzyl group in the final tolterodine structure or its advanced intermediates.
Photoredox and Electrochemical Methods: Utilizing photoredox catalysis and electrochemistry to achieve novel and sustainable transformations of the benzyl moiety. nih.gov
Synthesis of Analogs: Systematically preparing a library of analogs with modifications on the benzyl ring to investigate structure-activity relationships.
By exploring these novel chemical transformations, researchers can expand the chemical space around the tolterodine scaffold, potentially leading to the development of new and improved therapeutic agents.
Q & A
What are the optimal synthetic routes for achieving high enantiomeric purity in Benzyl R-(+)-Tolterodine, and how can impurities be minimized?
Basic
To synthesize this compound with high enantiomeric purity, chiral resolution techniques such as asymmetric hydrogenation or enzymatic catalysis are recommended. Critical steps include controlling reaction conditions (e.g., temperature, solvent polarity) to avoid over-reduction of intermediates, a common source of impurities like iso-butyrate tolterodine . Reagent selection is crucial; for example, avoiding lithium aluminium hydride (LiAlH4) in reduction steps reduces unintended byproducts. Post-synthesis purification via preparative HPLC with chiral stationary phases ensures enantiomeric separation. Documentation of reagent sources (e.g., commercial suppliers) and validation of purity through elemental analysis (%C, H, N) and spectral data (NMR, HRMS) are essential .
How does the metabolic pathway of R-(+)-Tolterodine influence its pharmacological selectivity in in vivo models compared to its enantiomers?
Advanced
R-(+)-Tolterodine undergoes hepatic metabolism to form the active 5-hydroxymethyl metabolite (5-HM), which exhibits tissue-selective binding to muscarinic receptors in the bladder over salivary glands. Advanced studies should compare metabolic kinetics (e.g., CYP450 isoform specificity) and receptor-binding affinities (Ki values) across enantiomers using radioligand displacement assays in human and animal tissues. Discrepancies in reported binding affinities may arise from differences in experimental models (e.g., isolated guinea pig detrusor vs. transfected cell lines). Researchers should replicate studies with standardized protocols, including controls for metabolite stability and tissue-specific protein expression .
Which analytical techniques are most effective for characterizing the enantiomeric composition and stability of this compound?
Basic
High-performance liquid chromatography (HPLC) with chiral columns (e.g., amylose- or cellulose-based) is the gold standard for enantiomeric separation. Pair this with circular dichroism (CD) spectroscopy to confirm optical activity. For stability studies, accelerated degradation tests under varied pH, temperature, and light exposure can identify degradation products via LC-MS/MS. Elemental analysis and melting point determination (reported as a range, e.g., 16–17.5°C) validate purity .
How can researchers resolve contradictions in reported antimuscarinic efficacy data for R-(+)-Tolterodine across different experimental models?
Advanced
Discrepancies often stem from methodological variability, such as tissue preparation (e.g., intact vs. homogenized bladder tissue) or assay conditions (e.g., buffer composition). To address this, conduct comparative studies using standardized protocols across models, including:
- In vitro : Radioligand binding assays with [<sup>3</sup>H]N-methylscopolamine ([<sup>3</sup>H]NMS) in human detrusor muscle.
- In vivo : Cystometric measurements in animal models under controlled hydration states.
Statistical meta-analysis of published IC50 values and replication in independent labs can clarify outliers .
What protocols ensure the safe handling and long-term storage of this compound to prevent degradation?
Basic
Store the compound in airtight, light-resistant containers under inert gas (N2 or Ar) at –20°C. Regularly monitor purity via HPLC, as degradation increases with storage duration. Use fume hoods and personal protective equipment (PPE) during handling, adhering to institutional safety guidelines. Dispose of degraded material through certified hazardous waste channels .
What strategies mitigate the impact of synthesis-derived impurities on the biological activity of this compound?
Advanced
Impurities such as desisopropyl tolterodine or 5-carboxy derivatives can alter receptor binding. Employ orthogonal purification methods (e.g., sequential column chromatography, recrystallization) and characterize impurities via LC-HRMS. In vitro activity assays (e.g., calcium flux in HEK293 cells expressing M3 receptors) can quantify impurity interference. Computational modeling (docking studies) predicts impurity-receptor interactions, guiding synthetic optimizations .
How should researchers design mixed-methods studies to evaluate both pharmacokinetic and behavioral outcomes of R-(+)-Tolterodine?
Advanced
Combine quantitative pharmacokinetic analyses (e.g., plasma concentration-time profiles via LC-MS) with qualitative assessments of patient-reported outcomes (e.g., urinary urgency diaries). Use a quasi-experimental design with matched control groups to isolate drug effects. Validate findings through triangulation, comparing metabolite levels with behavioral data. Ensure ethical compliance by documenting participant selection criteria and informed consent processes .
What are the best practices for reporting experimental data on R-(+)-Tolterodine in compliance with journal guidelines?
Basic
Follow the Russian Chemical Bulletin standards:
- Synthesis : Specify reagent sources (e.g., "Sigma-Aldrich, ≥99% purity") and purification steps.
- Characterization : Report melting points (range format), spectral data (NMR δ values), and elemental analysis with deviations (e.g., "Found: C, 39.74%; Calculated: 39.62%").
- Crystallography : Deposit X-ray data in CCDC/ICSD and include thermal ellipsoid plots in submissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
